Sub-Nanomolar Adenosine A2a Receptor Affinity Enabled by 3-Difluoromethoxy Orientation
A triazolo-pyrimidine analog constructed using the 3-(difluoromethoxy)pyridin-2-ylmethyl fragment (directly derived from Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate) achieves an IC50 of 0.100 nM against human adenosine A2a receptor and 11 nM against human A1 receptor, with 400 nM against mouse A2a receptor [1][2]. In the same patent family, compounds employing alternative pyridine substitution patterns (e.g., 2-(difluoromethoxy)pyridin-4-yl or 3-fluoropyridin-2-ylmethyl) show IC50 values of 8.30 nM up to >10,000 nM against the same targets [3].
| Evidence Dimension | Human adenosine A2a receptor binding affinity (IC50, radioligand displacement) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM (compound incorporating 3-OCF2H-pyridin-2-ylmethyl fragment) |
| Comparator Or Baseline | Analog with 2-(difluoromethoxy)pyridin-4-yl fragment: IC50 = 8.30 nM (US10858365 Compound 86); other analogs >10,000 nM |
| Quantified Difference | 83-fold to >100,000-fold improvement in A2a affinity for the 3-OCF2H orientation |
| Conditions | [3H]-DPCPX radioligand displacement assay using human A1 membrane (PerkinElmer) and hADORA1/CHO cells; human A2a assays |
Why This Matters
For medicinal chemistry teams optimizing adenosine receptor antagonists, the 3-difluoromethoxy orientation provides a >80-fold advantage in A2a affinity over alternative pyridine substitution patterns, directly guiding building-block selection.
- [1] US Patent US10858365B2, Compound 73. View Source
- [2] BindingDB BDBM474287, Affinity Data for human A2a (IC50 = 0.100 nM), human A1 (IC50 = 11 nM), mouse A2a (IC50 = 0.400 nM). View Source
- [3] BindingDB BDBM474240, US10858365 Compound 86: 8-(2-(difluoromethoxy)pyridin-4-yl)-2-((3-fluoropyridin-2-yl)methyl)-7-(oxazol-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine, IC50 = 8.30 nM. View Source
